Parp7-IN-19 was developed through chemical synthesis methods aimed at creating selective inhibitors for Poly(ADP-ribose) polymerase 7. It falls under the classification of small molecule inhibitors and is categorized as a mono-ADP-ribosyltransferase inhibitor. The compound's design focuses on targeting the unique active site of Parp7, differentiating it from other members of the PARP family.
The synthesis of Parp7-IN-19 involves several key steps:
The synthetic route is designed to maximize yield while minimizing byproducts, employing strategies such as protecting group chemistry to manage reactive functional groups during synthesis.
Parp7-IN-19 has a distinct molecular structure characterized by specific functional groups that facilitate its interaction with the Parp7 enzyme. The compound's structure can be represented as follows:
Molecular data such as molecular weight, melting point, and solubility parameters are critical in assessing its suitability for biological applications.
Parp7-IN-19 undergoes specific chemical reactions when interacting with biological targets:
The inhibition kinetics can be characterized using standard assays such as enzyme activity assays in vitro, which measure the rate of ADP-ribosylation in the presence and absence of the inhibitor.
The mechanism of action for Parp7-IN-19 involves:
Experimental data indicate that treatment with Parp7-IN-19 leads to altered gene expression profiles consistent with reduced tumor growth and increased apoptosis in cancer models.
Parp7-IN-19 exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate dosing regimens in biological assays and potential therapeutic applications.
Parp7-IN-19 has several promising applications in scientific research:
CAS No.: 5953-49-1
CAS No.: 1607439-32-6
CAS No.: 467-14-1
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: